4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one” is an organic compound that likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a quinoline ring, with chloro, methoxy, and methyl substituents at the 4, 6, and 2 positions, respectively . The butan-2-one group would be attached to the quinoline ring .Chemical Reactions Analysis
As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the chloro, methoxy, and methyl groups would likely influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxy group and the nonpolar methyl and chloro groups would likely affect its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis Techniques and Intermediate Formation
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one and its derivatives are synthesized through various techniques, primarily focusing on modifications of quinoline compounds to achieve desired properties. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol involves a series of reactions starting from 2-methyl-3-nitrophenol, showcasing the complex steps involved in crafting such compounds (Chenhon, 2015). Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a multi-step process including cyclization, nitrification, and chlorination, highlighting the intricate procedures required to obtain specific quinoline derivatives (Zhao, Lei, & Guo, 2017).
Applications in Tubulin-Polymerization Inhibition and Antimicrobial Activities
Some derivatives of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one exhibit significant biological activities. For example, certain compounds have been discovered as potent tubulin-polymerization inhibitors, with activities against tubulin assembly and colchicine binding, suggesting their utility in cancer treatment through disruption of microtubule formation (Wang et al., 2014). Additionally, a series of novel 2-chloroquinolin-3-yl ester derivatives, synthesized from 2-chloroquinoline-3-carbaldehyde, demonstrated antimicrobial activities against various bacterial and fungal species, further exemplifying the potential of these compounds in therapeutic applications (Tabassum et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action. Given the wide range of applications of quinoline derivatives, this compound could have potential uses in medicinal chemistry .
properties
IUPAC Name |
4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYBTVDLFICII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355899 |
Source
|
Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
64375-68-4 |
Source
|
Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.